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molecular formula C12H12O3 B1429266 (3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid CAS No. 865233-35-8

(3S)-3-(4-Hydroxyphenyl)-4-hexynoic acid

Cat. No. B1429266
M. Wt: 204.22 g/mol
InChI Key: QFYGPUAIMQUIOO-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278915B2

Procedure details

To a 250 mL 3-necked RB flask fitted with magnetic stirrer was charged with 5-[1-(4-hydroxyphenyl)but-2-yn-1-yl]-2,2-dimethyl-1,3-dioxane-4,6-dione (5.8 g, 20.13 mmol) in diethyl ketone was added water (13 mL), the reaction mixture was heated to refluxed for 48 h. The RM was acidified with 1N HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulphat. Finally removal of solvent under reduced pressure to obtain the product (4.11 g, yield: 100.0%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:12]2C(=O)OC(C)(C)[O:14][C:13]2=[O:21])[C:9]#[C:10][CH3:11])=[CH:4][CH:3]=1.O.Cl>C(C(CC)=O)C>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:9]#[C:10][CH3:11])[CH2:12][C:13]([OH:21])=[O:14])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C#CC)C1C(OC(OC1=O)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)CC
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL 3-necked RB flask fitted with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxed for 48 h
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphat
CUSTOM
Type
CUSTOM
Details
Finally removal of solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(CC(=O)O)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.11 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09278915B2

Procedure details

To a 250 mL 3-necked RB flask fitted with magnetic stirrer was charged with 5-[1-(4-hydroxyphenyl)but-2-yn-1-yl]-2,2-dimethyl-1,3-dioxane-4,6-dione (5.8 g, 20.13 mmol) in diethyl ketone was added water (13 mL), the reaction mixture was heated to refluxed for 48 h. The RM was acidified with 1N HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulphat. Finally removal of solvent under reduced pressure to obtain the product (4.11 g, yield: 100.0%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:12]2C(=O)OC(C)(C)[O:14][C:13]2=[O:21])[C:9]#[C:10][CH3:11])=[CH:4][CH:3]=1.O.Cl>C(C(CC)=O)C>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:9]#[C:10][CH3:11])[CH2:12][C:13]([OH:21])=[O:14])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C#CC)C1C(OC(OC1=O)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)CC
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL 3-necked RB flask fitted with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxed for 48 h
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphat
CUSTOM
Type
CUSTOM
Details
Finally removal of solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(CC(=O)O)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.11 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09278915B2

Procedure details

To a 250 mL 3-necked RB flask fitted with magnetic stirrer was charged with 5-[1-(4-hydroxyphenyl)but-2-yn-1-yl]-2,2-dimethyl-1,3-dioxane-4,6-dione (5.8 g, 20.13 mmol) in diethyl ketone was added water (13 mL), the reaction mixture was heated to refluxed for 48 h. The RM was acidified with 1N HCl and extracted with ethyl acetate. The organic layer was washed with water, dried over anhydrous sodium sulphat. Finally removal of solvent under reduced pressure to obtain the product (4.11 g, yield: 100.0%).
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH:12]2C(=O)OC(C)(C)[O:14][C:13]2=[O:21])[C:9]#[C:10][CH3:11])=[CH:4][CH:3]=1.O.Cl>C(C(CC)=O)C>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([C:9]#[C:10][CH3:11])[CH2:12][C:13]([OH:21])=[O:14])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C#CC)C1C(OC(OC1=O)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)CC
Step Two
Name
Quantity
13 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 mL 3-necked RB flask fitted with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to refluxed for 48 h
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphat
CUSTOM
Type
CUSTOM
Details
Finally removal of solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(CC(=O)O)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.11 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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